molecular formula C19H21ClN6O3S B11480927 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide

Cat. No.: B11480927
M. Wt: 448.9 g/mol
InChI Key: HLKFBWSVEYDJSI-UHFFFAOYSA-N
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Description

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 4-chloro-2-nitrobenzoic acid with dimethylamine under acidic conditions to form 4-chloro-2-(dimethylamino)benzoic acid.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-(1H-1,2,4-triazol-1-yl)aniline: The final step involves coupling the intermediate with 4-(1H-1,2,4-triazol-1-yl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(dimethylamino)-5-(methylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide
  • 4-chloro-2-(dimethylamino)-5-(ethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide

Uniqueness

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21ClN6O3S

Molecular Weight

448.9 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H21ClN6O3S/c1-24(2)17-10-16(20)18(30(28,29)25(3)4)9-15(17)19(27)23-13-5-7-14(8-6-13)26-12-21-11-22-26/h5-12H,1-4H3,(H,23,27)

InChI Key

HLKFBWSVEYDJSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)N3C=NC=N3)S(=O)(=O)N(C)C)Cl

Origin of Product

United States

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